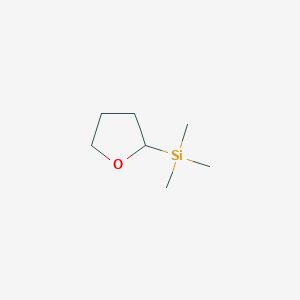
2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation, N-deprotection, N-alkylation via reductive amination, and oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reductive amination is a common method used to introduce alkyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reductive amination typically involves reagents like sodium cyanoborohydride or borane-tetrahydrofuran complex.
Substitution: Nucleophilic substitution reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alkylated benzazepines, and substituted benzazepines.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a selective antagonist of muscarinic (M3) receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders and cancer.
Industry: The compound is used in the synthesis of various pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets. For instance, as a muscarinic (M3) receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological responses . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- tert-Butyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-ylcarbamate
Uniqueness
2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its selectivity and potency as a muscarinic receptor antagonist compared to other benzazepine derivatives.
Eigenschaften
CAS-Nummer |
92885-66-0 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-butyl-4,5-dihydro-3H-2-benzazepin-1-one |
InChI |
InChI=1S/C14H19NO/c1-2-3-10-15-11-6-8-12-7-4-5-9-13(12)14(15)16/h4-5,7,9H,2-3,6,8,10-11H2,1H3 |
InChI-Schlüssel |
ZBXJDWTXDPKJLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)

![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)





![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)



